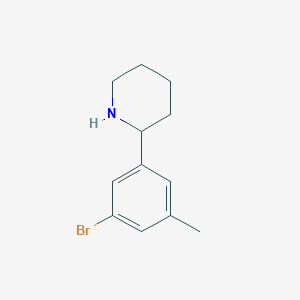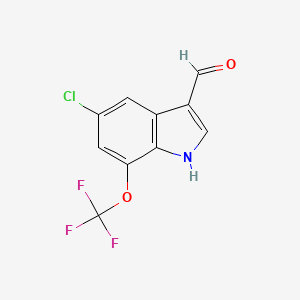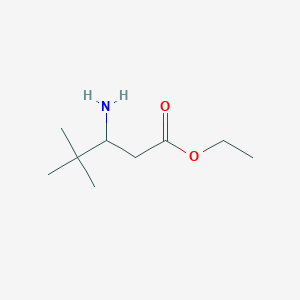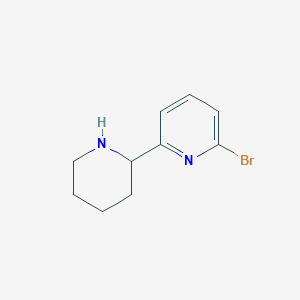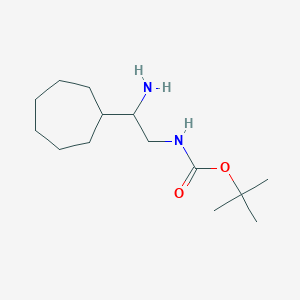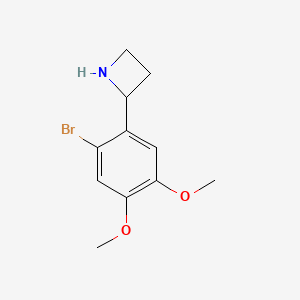
2-(2-Bromo-4,5-dimethoxyphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4,5-dimethoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The compound this compound has the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine, can be achieved through various methods. . This reaction typically proceeds under photochemical conditions, resulting in the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4,5-dimethoxyphenyl)azetidine has several scientific research applications, including:
Biology: Azetidines, including this compound, are studied for their potential biological activities and interactions with biological targets.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological research. The compound’s unique structure and reactivity allow it to interact with various biomolecules, leading to different biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles. Examples include:
Aziridines: These compounds have a three-membered ring structure and exhibit different reactivity due to their higher ring strain.
Other Azetidines: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring structure but differ in their functional groups and properties.
Uniqueness
This compound is unique due to the presence of the bromo and dimethoxyphenyl groups, which impart specific reactivity and properties to the compound
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
2-(2-bromo-4,5-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-10-5-7(9-3-4-13-9)8(12)6-11(10)15-2/h5-6,9,13H,3-4H2,1-2H3 |
Clave InChI |
JDIPIXBHGGUKOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2CCN2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


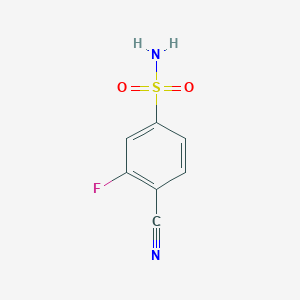
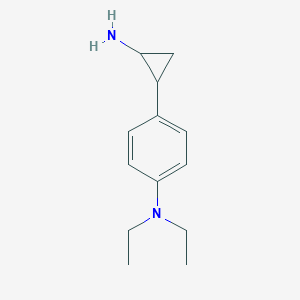
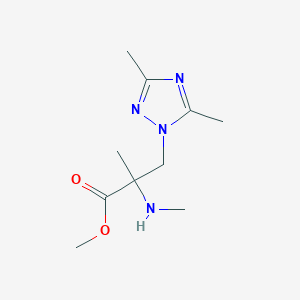
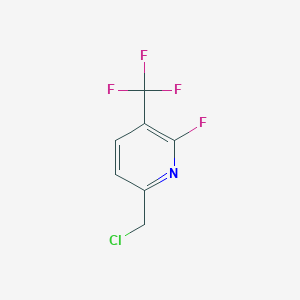
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
